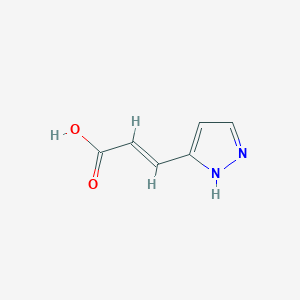

2-Propenoic acid, 3-(1H-pyrazol-3-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring attached to a propenoic acid moiety, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles through a cyclization process. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, where primary alcohols are used as starting materials. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new compounds with diverse functional groups

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various metal catalysts. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate signaling pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-(1H-pyrrol-2-yl)-2-propenoic acid: This compound has a similar structure but features a pyrrole ring instead of a pyrazole ring.

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid: This compound has a methyl group attached to the propenoic acid moiety, altering its chemical properties.

Uniqueness

2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Propenoic acid, 3-(1H-pyrazol-3-yl)-, also known as pyrazole acrylic acid, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including enzyme inhibition, anti-inflammatory effects, and potential anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is characterized by the presence of a pyrazole ring attached to an acrylic acid moiety. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Enzyme Inhibition

One of the significant biological activities of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is its ability to inhibit specific enzymes. For instance, studies have indicated that compounds containing pyrazole moieties can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- | COX-1 | 12.47 | |

| 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- | COX-2 | 0.04 |

This data suggests that the compound exhibits potent inhibitory effects on COX enzymes, particularly COX-2, which is often implicated in inflammatory diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- have been explored in various experimental models. For example, the compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . This indicates its potential as a therapeutic agent in managing inflammatory conditions.

Anticancer Potential

Recent studies have also highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported that derivatives containing the pyrazole structure can induce apoptosis in cancer cells through multiple mechanisms .

Case Study: Anticancer Activity

In a study evaluating the effects of pyrazole derivatives on HeLa cells (cervical cancer), it was found that certain modifications to the pyrazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring can lead to enhanced enzyme inhibition and increased anticancer efficacy. For instance:

Table 2: SAR Insights

| Modification | Biological Activity Impact |

|---|---|

| Substitution at position 4 with halogens | Increased COX inhibition |

| Alkyl groups at position 5 | Enhanced cytotoxicity against cancer cells |

These insights help guide future synthetic efforts aimed at developing more potent derivatives.

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-4-7-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |

InChI Key |

UNUVATZZAOJHNY-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(NN=C1)/C=C/C(=O)O |

Canonical SMILES |

C1=C(NN=C1)C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.